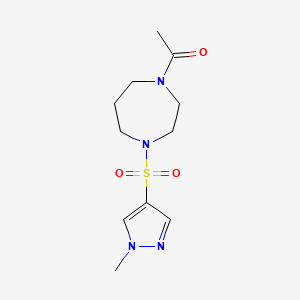

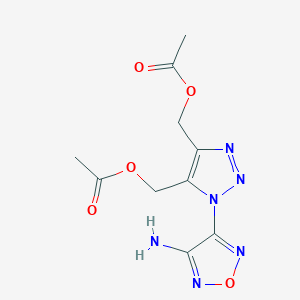

![molecular formula C7H8BClN2O2 B2496560 Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride CAS No. 2377610-26-7](/img/structure/B2496560.png)

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridine derivatives involves direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis

Biochemical Pathways

It’s known that certain imidazo[1,2-a]pyridine analogues can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Pharmacokinetics

Certain imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Certain imidazo[1,2-a]pyridine derivatives have been reported to have a significant reduction in bacterial load when used in treatment .

Action Environment

It’s known that the intermolecular π–π stacking can lead to the creation of j-type aggregates in the solid state .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride has been recognized for its wide range of applications in medicinal chemistry . It has been shown to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization .

Cellular Effects

The compound has been shown to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . It also has a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Molecular Mechanism

It has been suggested that it may involve the inhibition of tubulin polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-boronic acid hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. Common synthetic strategies include:

Condensation Reactions: Combining appropriate aldehydes and amines under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

Multicomponent Reactions: Utilizing multiple reactants in a single reaction vessel to streamline the synthesis process.

Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Oxidation and Reduction: The imidazo[1,2-a]pyridine core can be subjected to oxidation and reduction reactions to modify its electronic properties.

Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions, often catalyzed by transition metals or metal-free systems.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The reactions typically yield various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name |

imidazo[1,2-a]pyridin-6-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5,11-12H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGNVOZYFJQIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN2C=CN=C2C=C1)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

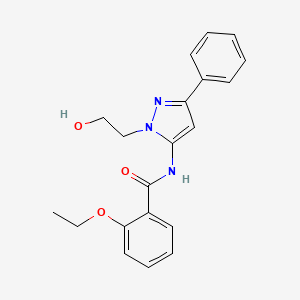

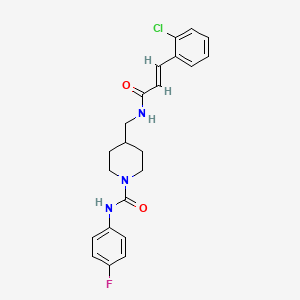

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

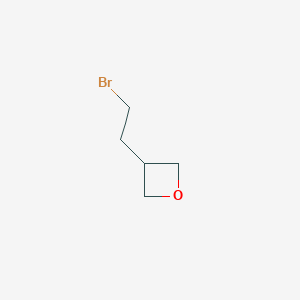

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)

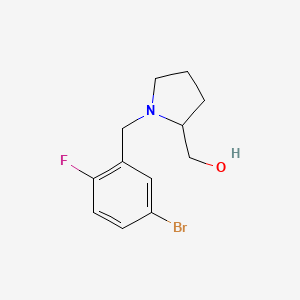

![3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole](/img/structure/B2496485.png)

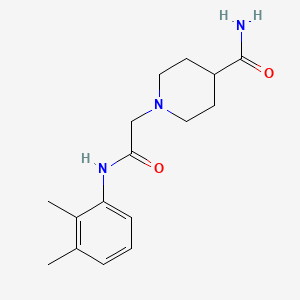

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2496490.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)